molecular formula C16H15N3O4S B2735107 Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate CAS No. 2309585-04-2

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate

Cat. No.: B2735107
CAS No.: 2309585-04-2
M. Wt: 345.37
InChI Key: UHAZAMUXKQQSRR-UHFFFAOYSA-N
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Description

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is unique due to its combination of a thiazole ring, a piperazine ring, and a benzoate ester.

Properties

IUPAC Name

methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-15(22)12-4-2-11(3-5-12)14(21)18-7-8-19(13(20)10-18)16-17-6-9-24-16/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAZAMUXKQQSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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